molecular formula C8H4BrF3O B13560278 1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone

1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone

Cat. No.: B13560278
M. Wt: 253.02 g/mol
InChI Key: KOCQQAVUYPTUQZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of bromine, fluorine, and difluoroethanone groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone typically involves the reaction of 4-bromo-2-fluoroaniline with difluoroacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as copper(II) sulfate pentahydrate, and a solvent like acetonitrile. The mixture is stirred at temperatures ranging from 7°C to 25°C for 24 hours to achieve the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium persulfate, copper(II) sulfate pentahydrate, and sodium bromide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and difluoroethanone groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C8H4BrF3O

Molecular Weight

253.02 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H4BrF3O/c9-4-1-2-5(6(10)3-4)7(13)8(11)12/h1-3,8H

InChI Key

KOCQQAVUYPTUQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=O)C(F)F

Origin of Product

United States

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